molecular formula C11H19NO4 B2723749 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate CAS No. 1449295-52-6

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate

Cat. No.: B2723749
CAS No.: 1449295-52-6
M. Wt: 229.276
InChI Key: DKYLCANTGPRCHY-QMMMGPOBSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate typically involves the following steps:

    Amino Acid Derivatization: The amino acid derivative is then protected using the tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-2-cyclopropylacetate: Lacks the Boc-protecting group.

    Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate is unique due to the presence of the Boc-protecting group, which provides stability and selectivity in synthetic reactions. The cyclopropyl group adds steric hindrance and influences the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYLCANTGPRCHY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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